molecular formula C11H16OS B8002565 1-[4-(Methylthio)phenyl]-2-butanol

1-[4-(Methylthio)phenyl]-2-butanol

Cat. No.: B8002565
M. Wt: 196.31 g/mol
InChI Key: JOKBEOOMSPYKQF-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)phenyl]-2-butanol is a secondary alcohol characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and a hydroxyl (-OH) group on the second carbon of a butyl chain. This compound is structurally related to metabolites of amphetamine derivatives, particularly 4-methylthioamphetamine (4-MTA). It arises via reductive metabolism of the intermediate 1-[4-(methylthio)phenyl]propan-2-one (a ketone derivative) during phase I metabolism of 4-MTA .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKBEOOMSPYKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylthio)phenyl]-2-butanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylthio)phenyl]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 1-[4-(Methylthio)phenyl]-2-butanone

    Reduction: Various butanol derivatives

    Substitution: Compounds with different functional groups replacing the methylthio group

Scientific Research Applications

1-[4-(Methylthio)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methylthio)phenyl]-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[4-(Methylthio)phenyl]propan-2-ol

  • Structure: Differs by having a shorter propyl chain (C3) instead of butanol (C4).
  • Role : A primary metabolite of 4-MTA, formed via oxidative deamination and subsequent reduction .

4-Phenyl-2-butanone

  • Structure : Shares the phenyl and butyl backbone but replaces the hydroxyl group with a ketone (-C=O) at position 2.
  • Properties: Higher polarity due to the ketone group, leading to different solubility and reactivity profiles. For example, 4-phenyl-2-butanone is used as a laboratory chemical (CAS: 2550-26-7) with a molecular weight of 148.20 g/mol .
  • Metabolic Contrast: Ketones like 4-phenyl-2-butanone are typically reduced to secondary alcohols (e.g., 1-[4-(Methylthio)phenyl]-2-butanol), a pathway critical in xenobiotic detoxification .

Phenolic Derivatives (e.g., 4-Heptylphenol, 4-Cyclopentylphenol)

  • Structure : Feature hydroxyl-substituted phenyl rings with alkyl chains (e.g., heptyl, cyclopentyl).
  • Toxicity: Phenolic compounds are often more acutely toxic due to their ability to disrupt cellular membranes and act as uncouplers of oxidative phosphorylation.
  • Key Difference: The methylthio group in this compound introduces sulfur-based metabolism (e.g., sulfoxidation), absent in purely phenolic analogues.

Physicochemical and Toxicological Data

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Toxicity
This compound C₁₁H₁₄OS ~194.29 -OH (secondary alcohol), -SCH₃ Likely moderate lipophilicity; metabolic intermediate with uncharacterized direct toxicity .
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 -C=O (ketone) Used in lab settings; low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
4-Heptylphenol C₁₃H₂₀O 192.30 -OH (phenol), -C₇H₁₅ High toxicity (aquatic LC₅₀ < 1 mg/L); endocrine disruptor .

Metabolic and Excretion Pathways

  • This compound: Produced via NADPH-dependent reduction of its ketone precursor. It may undergo phase II conjugation (glucuronidation/sulfation) for excretion, similar to its shorter-chain analogue, 1-[4-(methylthio)phenyl]propan-2-ol .
  • Phenolic Analogues: Primarily excreted as glucuronides or sulfates due to the acidic -OH group, enhancing water solubility .
  • Ketones (e.g., 4-Phenyl-2-butanone): Converted to alcohols before conjugation, a less efficient process compared to direct phenolic conjugation .

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